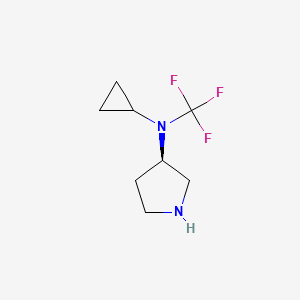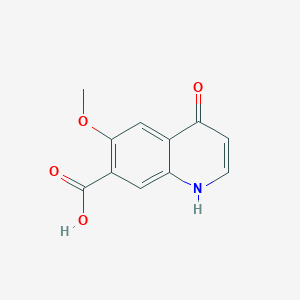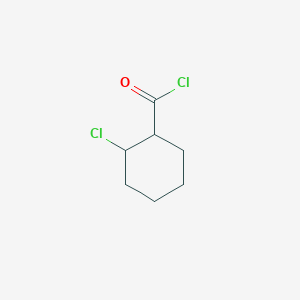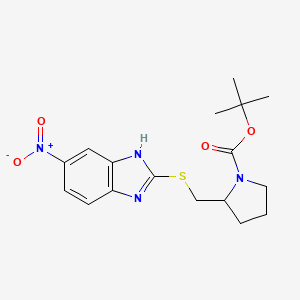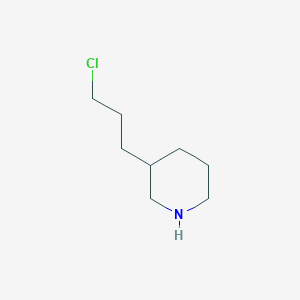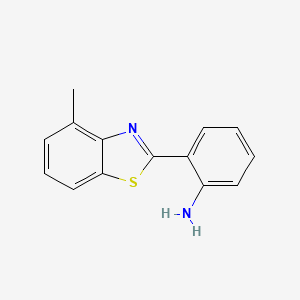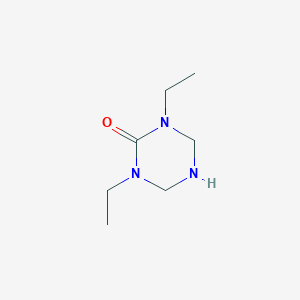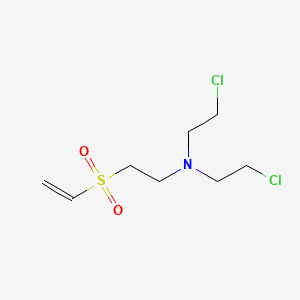![molecular formula C15H9ClN4O B13962169 (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom, an oxadiazole ring, and a phenyl group attached to an acetonitrile moiety. The presence of these functional groups endows the compound with distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a hydrazide intermediate with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process. The chloropyridine moiety is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a chlorinating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or sulfuryl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for further studies in drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies focus on its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders. Its mechanism of action and interaction with cellular pathways are key areas of investigation.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-[5-{6-Bromo-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile: Similar structure with a bromine atom instead of chlorine.
(3-[5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile: Contains a methyl group instead of chlorine.
(3-[5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile: Features a fluorine atom in place of chlorine.
Uniqueness
The uniqueness of (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C15H9ClN4O |
|---|---|
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
2-[3-[5-(6-chloropyridin-3-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H9ClN4O/c16-13-5-4-12(9-18-13)15-20-19-14(21-15)11-3-1-2-10(8-11)6-7-17/h1-5,8-9H,6H2 |
Clé InChI |
NPDRAXXZRVVTTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
